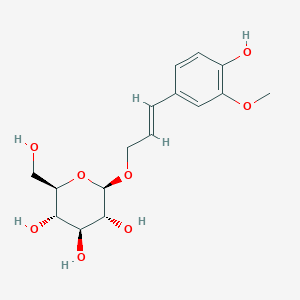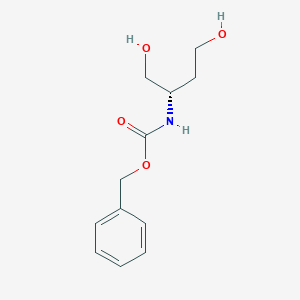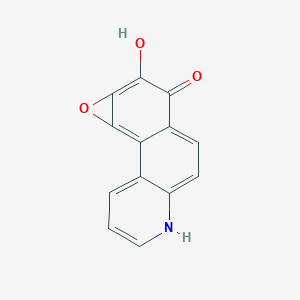
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide, also known as BQDE, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its potential applications in cancer treatment. BQDE is a potent DNA-damaging agent that can cause mutations and induce cell death.
Wirkmechanismus
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide exerts its cytotoxic effects through the formation of DNA adducts, which are covalent bonds between syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide and DNA. These adducts can cause mutations and DNA damage, which can lead to cell death. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit topoisomerase II, an enzyme that is necessary for DNA replication and cell division.
Biochemische Und Physiologische Effekte
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to induce oxidative stress and inflammation in cells. It can also cause DNA damage and mutations, which can lead to cancer. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to have a greater cytotoxic effect on cancer cells compared to normal cells, indicating its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide in lab experiments is its potency as a DNA-damaging agent. This allows for the study of DNA damage and repair mechanisms. However, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be toxic to normal cells, making it important to use appropriate safety measures and experimental conditions. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
Future research on syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the mechanism of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide-induced apoptosis and DNA damage. The development of more efficient synthesis methods and purification techniques could also expand the availability of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide for research.
Synthesemethoden
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be synthesized through the oxidation of benzo(f)quinoline-7,8-diol using potassium permanganate. The resulting epoxide is then purified through chromatography. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be synthesized through other methods such as the use of m-chloroperbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Eigenschaften
CAS-Nummer |
119239-63-3 |
|---|---|
Produktname |
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide |
Molekularformel |
C13H7NO3 |
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
12-hydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one |
InChI |
InChI=1S/C13H7NO3/c15-10-7-3-4-8-6(2-1-5-14-8)9(7)12-13(17-12)11(10)16/h1-5,14,16H |
InChI-Schlüssel |
RQDCJPROBTVIJS-UHFFFAOYSA-N |
SMILES |
C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1 |
Kanonische SMILES |
C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1 |
Synonyme |
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



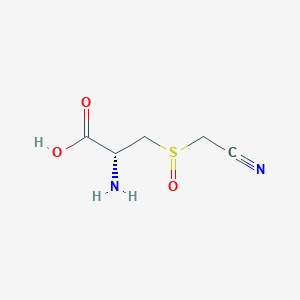


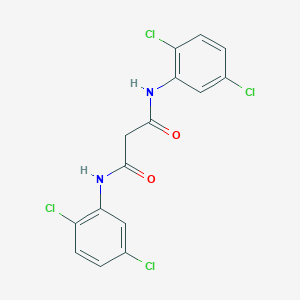
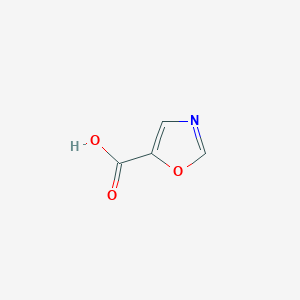
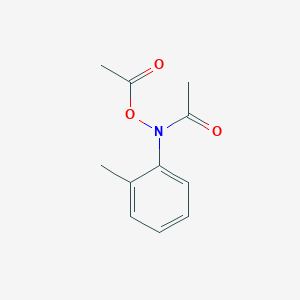
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
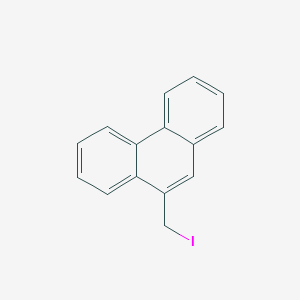
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
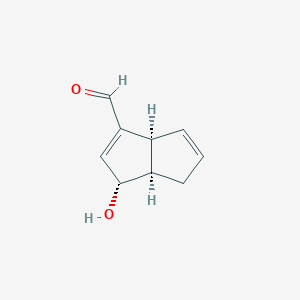
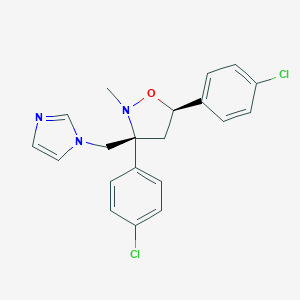
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
